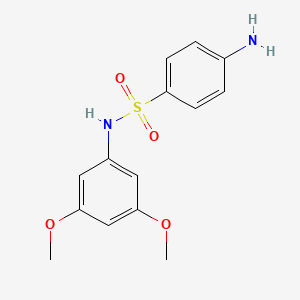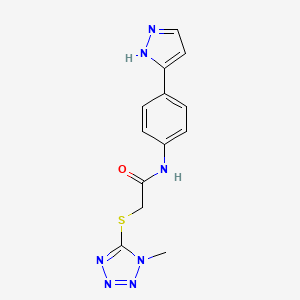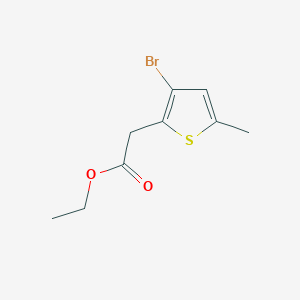
4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
The primary target of 4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a type of carbonic anhydrase enzyme that is overexpressed in many solid tumors . This enzyme plays a crucial role in maintaining pH homeostasis within tumor cells, which is essential for their survival and proliferation .
Mode of Action
This compound acts as an inhibitor of CA IX . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts the pH regulation within tumor cells, which can lead to their death .
Biochemical Pathways
The inhibition of CA IX affects the carbon dioxide hydration pathway within tumor cells . This pathway is crucial for maintaining intracellular pH and facilitating various biochemical reactions. By inhibiting CA IX, this compound disrupts this pathway, leading to an imbalance in intracellular pH that can inhibit tumor cell growth and proliferation .
Pharmacokinetics
These properties can include good oral absorption, wide distribution throughout the body, metabolism primarily in the liver, and excretion through the kidneys . These properties can impact the bioavailability of the compound, which is crucial for its effectiveness as a therapeutic agent.
Result of Action
The inhibition of CA IX by this compound leads to a disruption in intracellular pH regulation within tumor cells . This disruption can inhibit tumor cell growth and proliferation, leading to cell death . In addition, some derivatives of this compound have shown significant anti-proliferative activity against certain breast cancer cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can affect the activity of CA IX and, consequently, the efficacy of its inhibitors . Additionally, factors such as the presence of other medications, the patient’s health status, and genetic variations can also influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 3,5-dimethoxyaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its structural properties.
Industry: Utilized in the production of specialized chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide compound with similar antibacterial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: A sulfonamide antibiotic used to treat various bacterial infections.
Uniqueness
4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxy groups at positions 3 and 5 on the phenyl ring enhance its solubility and reactivity compared to other sulfonamides .
Properties
IUPAC Name |
4-amino-N-(3,5-dimethoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-19-12-7-11(8-13(9-12)20-2)16-21(17,18)14-5-3-10(15)4-6-14/h3-9,16H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFOJBDFKXNQSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-Oxo-3-(4,6,7,8-tetrahydro-1H-pyrazolo[4,3-c]azepin-5-yl)propyl]prop-2-enamide](/img/structure/B2865070.png)
![[(Z)-1-pyrazin-2-ylethylideneamino] 2,6-difluorobenzoate](/img/structure/B2865072.png)


![(E)-3-(3-(2,5-dioxopyrrolidin-1-yl)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2865080.png)


![2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2865083.png)
![2-Chloro-N-[[1-(hydroxymethyl)cyclobutyl]-(oxan-4-yl)methyl]propanamide](/img/structure/B2865084.png)




![N-(2,5-dimethylphenyl)-2-({2-ethyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2865092.png)
